Sialylated tetraose type 2
Description
Definition and Structural Context within Oligosaccharides
Sialylated tetraose type 2 is an acidic oligosaccharide, a carbohydrate composed of a chain of four monosaccharide units. nih.gov Its defining feature is the presence of a terminal sialic acid residue. The specific structure of this compound is Neu5Acα2-3Galβ1-4GlcNAcβ1-3Gal. elicityl-oligotech.comamerigoscientific.com This indicates that an N-acetylneuraminic acid (Neu5Ac, a common form of sialic acid) is linked via an α2-3 glycosidic bond to a galactose (Gal) residue. This galactose is, in turn, connected to an N-acetylglucosamine (GlcNAc) unit through a β1-4 linkage, which then attaches to another galactose residue via a β1-3 linkage. elicityl-oligotech.com
This "type 2" designation refers to the Galβ1-4GlcNAc core structure, which distinguishes it from "type 1" chains that contain a Galβ1-3GlcNAc linkage. nih.govoup.com this compound is part of a broader category of sialylated glycans that are integral components of glycoproteins and glycolipids found on the surfaces of vertebrate cells. nih.gov The presence of sialic acid, a nine-carbon sugar, at the non-reducing end of the glycan chain is pivotal to its biological function. nih.govresearchgate.net
Table 1: Structural Details of this compound
| Component | Linkage | Attached to |
|---|---|---|
| N-acetylneuraminic acid (Neu5Ac) | α2-3 | Galactose |
| Galactose (Gal) | β1-4 | N-acetylglucosamine |
| N-acetylglucosamine (GlcNAc) | β1-3 | Galactose |
This table outlines the sequential arrangement and glycosidic linkages of the monosaccharide units within this compound.
Significance in Glycobiology and Biological Systems
The terminal sialic acid on this compound is a key player in a multitude of biological recognition events. researchgate.netnih.gov Sialylated glycans, in general, are involved in processes ranging from cell-cell adhesion and signaling to immune modulation and microbial pathogenesis. researchgate.netnih.gov
Role in the Immune System: Sialic acids play a significant role in regulating the immune system by interacting with sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov These interactions can modulate immune cell signaling and help in distinguishing self from non-self, thereby preventing autoimmune reactions.
Host-Pathogen Interactions: Many pathogens, including bacteria and viruses, have evolved to recognize and bind to specific sialylated glycans on host cells as a first step in initiating infection. nih.govnih.gov For example, some strains of influenza virus bind to α2-3 linked sialic acids, similar to the linkage found in this compound, to gain entry into respiratory tract cells. nih.govmdpi.com Conversely, soluble sialylated oligosaccharides, such as those found in human milk, can act as decoys, binding to pathogens and preventing them from attaching to host cells. mdpi.comfrieslandcampinainstitute.com Research has shown that sialylated variants of lacto-N-tetraose can exhibit antimicrobial and antibiofilm activity against pathogens like Group B Streptococcus. nih.govresearchgate.net
Table 2: Research Findings on Sialylated Oligosaccharides
| Research Area | Key Findings |
|---|---|
| Pathogen Inhibition | Sialylated human milk oligosaccharides can inhibit the adhesion of pathogens like Helicobacter pylori and enteropathogenic E. coli to intestinal cells. nih.gov |
| Immune Modulation | Dietary sialylated oligosaccharides have been shown to alter gastrointestinal and systemic immune cells in preclinical models. mdpi.com |
| Viral Infectivity | Sialylated milk oligosaccharides can reduce the infectivity of human rotaviruses. mdpi.com |
| Antimicrobial Activity | Sialylated variants of lacto-N-tetraose demonstrate antimicrobial and antibiofilm properties against Group B Streptococcus. nih.govresearchgate.net |
This table summarizes key research findings related to the biological activities of sialylated oligosaccharides, including structures similar to this compound.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Neu5Acα2-3Galβ1-4GlcNAcβ1-3Gal |
Origin of Product |
United States |
Structural Elucidation and Isomeric Forms
Core Glycan Architecture: Lacto-N-neotetraose (LNnT) Basis
Sialylated tetraose type 2 is built upon a core tetrasaccharide known as Lacto-N-neotetraose (LNnT). layerorigin.com LNnT is a significant neutral human milk oligosaccharide (HMO) and serves as a foundational structure for more complex HMOs through processes like fucosylation and sialylation. nih.govbiosynth.com Structurally, LNnT is composed of four monosaccharide units: D-galactose, N-acetyl-D-glucosamine, another D-galactose, and D-glucose. layerorigin.combiosynth.com It is classified as a type II chain oligosaccharide due to the β(1→4) linkage at its non-reducing end. wikipedia.org This distinguishes it from its isomer, lacto-N-tetraose (LNT), which is a type I chain HMO. layerorigin.comwikipedia.org The specific arrangement of LNnT is Galβ1-4GlcNAcβ1-3Galβ1-4Glc. biosynth.com
Influence of Sialic Acid Modifications on Structure and Function
Beyond linkage isomerism, modifications to the sialic acid molecule itself introduce another layer of structural and functional diversity. Sialic acids can undergo various post-glycosylation modifications, with O-acetylation of N-acetylneuraminic acid (Neu5Ac) being the most common in mammals. semanticscholar.orgmdpi.com
These modifications can significantly impact molecular recognition and biological processes. For example, O-acetylation can influence the binding of pathogens and proteins. semanticscholar.orgnih.gov The type of glycosidic linkage of sialic acid (α2,3 or α2,6) can influence recognition by factors in the immune system, and alterations in O-acetylation can further affect this binding. nih.gov Certain modifications can also confer resistance to sialidases, enzymes that cleave sialic acid residues. nih.gov The site-specific O-acetylation of sialic acids provides a mechanism to fine-tune the specificity of viral binding to host cells, influencing pathogenicity. semanticscholar.orgresearchgate.net Therefore, the functional properties of a sialylated tetraose are determined not only by its core glycan and sialic acid linkage but also by the specific modifications present on the sialic acid residue itself. mdpi.com
| Modification | Description | Functional Impact |
|---|---|---|
| O-Acetylation | Addition of an acetyl group to the sialic acid molecule. | Affects binding of viruses and proteins; can confer resistance to sialidase enzymes. semanticscholar.orgnih.gov |
| Hydroxylation | Conversion of N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc). | Plays a role in ligand recognition by pathogens. nih.gov |
| Methylation | Addition of a methyl group. | Can interfere with the binding of certain lectins. nih.gov |
Biosynthesis and Metabolic Pathways of this compound
The biosynthesis of this compound, a complex oligosaccharide with the structure Neu5Acα2-3Galβ1-4GlcNAcβ1-3Gal, is a multi-step process orchestrated by a series of specific glycosyltransferases within the Golgi apparatus. The assembly of this glycan requires the sequential addition of monosaccharide units to a growing oligosaccharide chain, a process that depends on the precise activity of these enzymes and a regulated supply of activated sugar precursors.
Biosynthesis and Metabolic Pathways
Enzymatic Pathways and Glycosyltransferases
The construction of the core tetrasaccharide backbone and its terminal sialylation are catalyzed by distinct glycosyltransferases, each responsible for forming a specific glycosidic bond. The synthesis is a sequential process, with the product of one enzymatic reaction serving as the substrate for the next.
β1,3-N-acetylglucosaminyltransferase (β1,3-GlcNAcT) Activity
The initial steps in the formation of the backbone involve the creation of a lacto-N-biose I core (Galβ1-3GlcNAc). The key step relevant to the Sialylated tetraose type 2 structure is the formation of the N-acetylglucosamine-linked β1→3 bond. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase (β1,3-GlcNAcT). For instance, the enzyme UDP-GlcNAc:βGal β-1,3-N-acetylglucosaminyltransferase 1 (B3GNT1) is involved in the synthesis of poly-N-acetyllactosamine chains, which are composed of alternating N-acetylglucosamine and galactose residues nih.govmerckmillipore.com. This enzyme catalyzes the addition of GlcNAc from a UDP-GlcNAc donor to a terminal galactose residue, forming the critical GlcNAcβ1-3Gal linkage nih.gov.
In biotechnological applications, enzymes like Neisseria meningitidis β1-3-N-acetylglucosaminyltransferase (NmLgtA) have been engineered for improved stability and expression to facilitate the synthesis of human milk oligosaccharides (HMOs) containing this β1-3 linkage acs.orgacs.org. The optimization of such enzymes is crucial for their use in one-pot multienzyme platforms for the large-scale production of complex oligosaccharides acs.orgacs.org.
β1,4-Galactosyltransferase (β1,4-GalT) Activity
Following the addition of N-acetylglucosamine, a galactose residue is added in a β1-4 linkage to the terminal GlcNAc. This step is catalyzed by a β-1,4-galactosyltransferase (β1,4-GalT). Specifically, UDP-Gal:βGlcNAc β-1,4-galactosyltransferase 1 (B4GALT1) is a key enzyme that transfers galactose from the activated sugar donor UDP-galactose to terminal N-acetylglucosamine acceptors nih.govresearchgate.netnih.gov. This reaction forms the Galβ1-4-GlcNAc disaccharide unit, also known as N-acetyllactosamine (LacNAc), which is a common structural motif in glycoconjugates researchgate.netnih.gov.
B4GALT1 is a trans-Golgi resident enzyme with a type II membrane topology researchgate.netnih.gov. Research has shown that B4GALT1 can physically associate with B3GNT1 in the Golgi, forming an enzyme complex that facilitates the efficient and coupled synthesis of poly-N-acetyllactosamine chains nih.govmerckmillipore.com. This physical association provides a mechanism for the regulation of glycan production nih.govmerckmillipore.com. There is a family of seven known β-1,4-GalT enzymes, and studies have shown that several of them (I, II, III, IV, V, and VI) can catalyze the transfer of galactose to N-acetylglucosamine-terminated N-linked oligosaccharides with varying efficiencies oup.com.
| Enzyme | Abbreviation | Function in Synthesis | Donor Substrate | Acceptor Substrate | Linkage Formed |
|---|---|---|---|---|---|
| β-1,3-N-acetylglucosaminyltransferase | β1,3-GlcNAcT (e.g., B3GNT1) | Adds N-acetylglucosamine to galactose | UDP-GlcNAc | Terminal Galactose | GlcNAcβ1-3Gal |
| β-1,4-galactosyltransferase | β1,4-GalT (e.g., B4GALT1) | Adds galactose to N-acetylglucosamine | UDP-Gal | Terminal N-acetylglucosamine | Galβ1-4GlcNAc |
| α-2,3-sialyltransferase | α2,3-SiaT | Adds sialic acid to galactose | CMP-Neu5Ac | Terminal Galactose | Neu5Acα2-3Gal |
Sialyltransferase Specificity (α2,3-SiaT, α2,6-SiaT, α2,8-SiaT)
The final step in the biosynthesis of this compound is the addition of a sialic acid residue to the terminal galactose of the core structure. This reaction is catalyzed by a sialyltransferase, which transfers N-acetylneuraminic acid (Neu5Ac) from its activated form, CMP-Neu5Ac, to the acceptor oligosaccharide nih.gov.
The linkage of the sialic acid is highly specific, determined by the particular sialyltransferase enzyme involved. Sialyltransferases are classified based on the linkage they create nih.gov. For this compound (Neu5Acα2-3Galβ1-4GlcNAcβ1-3Gal), an α2,3-sialyltransferase (α2,3-SiaT) is required to form the specific α2-3 linkage to the terminal galactose residue nih.gov. Other major families of sialyltransferases include:
α2,6-sialyltransferases (α2,6-SiaT) , which attach sialic acid to the C6 position of galactose or N-acetylglucosamine residues nih.govnih.gov.
α2,8-sialyltransferases (α2,8-SiaT) , which typically add sialic acid to another sialic acid residue, forming polysialic acid chains nih.govnih.gov.
The enzymatic synthesis of sialylated oligosaccharides often utilizes bacterial sialyltransferases, such as the one from Pasteurella multocida (PmST1), which can be employed in one-pot reactions to produce specific sialylated products core.ac.uk. The choice of enzyme is critical to ensure the correct regioselectivity (e.g., α2-3 vs. α2-6) of the sialylation nih.govcore.ac.uk.
Precursor Supply and Regulation
The synthesis of complex glycans is critically dependent on the availability of nucleotide-activated sugars, which serve as the monosaccharide donors for glycosyltransferase reactions. For sialylation, the essential precursor is Cytidine (B196190) 5′-Monophospho-N-acetylneuraminic Acid (CMP-Neu5Ac).
Cytidine 5′-Monophospho-N-acetylneuraminic Acid (CMP-Neu5Ac) Synthesis
CMP-Neu5Ac is the high-energy donor substrate required by all sialyltransferases to transfer sialic acid to a growing oligosaccharide chain nih.govbiolog.de. The biosynthesis of CMP-Neu5Ac occurs through distinct pathways in eukaryotes and bacteria.
In eukaryotic cells, the synthesis of Neu5Ac begins with UDP-N-acetylglucosamine (UDP-GlcNAc) frontiersin.org. The pathway involves several steps:
UDP-GlcNAc is converted to N-acetylmannosamine-6-phosphate (ManNAc-6-P) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) frontiersin.org.
Neu5Ac-9-phosphate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form Neu5Ac-9-phosphate frontiersin.orgnih.gov.
Neu5Ac-9-phosphate is dephosphorylated to yield Neu5Ac frontiersin.org.
Finally, in the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase (CMAS or NeuA), which condenses Neu5Ac with cytidine triphosphate (CTP) to produce CMP-Neu5Ac nih.govnih.govfrontiersin.org.
This activated sugar is then transported to the Golgi apparatus for use in sialylation reactions nih.gov. Due to its importance, metabolic engineering strategies have been developed for the large-scale production of CMP-Neu5Ac using recombinant microorganisms nih.govfao.org.
Role of Neu5Ac Synthase (NeuB) and CMP-Neu5Ac Synthetase (NeuA)
In many bacteria, the pathway for sialic acid synthesis differs from that in eukaryotes and is often more direct. Two key enzymes in this pathway are N-acetylneuraminate synthase (NeuB) and CMP-Neu5Ac synthetase (NeuA).
N-acetylneuraminate Synthase (NeuB): This enzyme, also known as sialic acid synthase, catalyzes the direct condensation of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid (Neu5Ac) in an irreversible reaction oup.comnih.govacs.org. This bypasses the phosphorylated intermediates seen in the eukaryotic pathway oup.com. NeuB is a metal-dependent enzyme, and its activity can be modulated by divalent cations like Mn²⁺ oup.comnih.govacs.org. Because of its critical role in pathogenic bacteria, where sialic acids are used for immune evasion, NeuB is a target for inhibitor development acs.org.
CMP-Neu5Ac Synthetase (NeuA): Once Neu5Ac is synthesized, it must be activated. This is the role of CMP-Neu5Ac synthetase (also known as NeuA or CMAS) nih.gov. This enzyme catalyzes the reaction between Neu5Ac and CTP to form CMP-Neu5Ac and pyrophosphate nih.gov. The genes for both NeuB and NeuA have been co-expressed in host strains like E. coli to create efficient systems for the large-scale synthesis of CMP-Neu5Ac, which is a bottleneck for the chemoenzymatic synthesis of sialylated oligosaccharides nih.govnih.gov.
| Enzyme | Abbreviation | Function | Pathway | Substrates | Product |
|---|---|---|---|---|---|
| N-acetylneuraminate Synthase | NeuB | Synthesizes sialic acid | Bacterial | N-acetylmannosamine (ManNAc) + Phosphoenolpyruvate (PEP) | N-acetylneuraminic acid (Neu5Ac) |
| CMP-Neu5Ac Synthetase | NeuA / CMAS | Activates sialic acid | Bacterial & Eukaryotic | N-acetylneuraminic acid (Neu5Ac) + CTP | CMP-Neu5Ac |
| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Initiates sialic acid synthesis from UDP-GlcNAc | Eukaryotic | UDP-GlcNAc | ManNAc-6-P |
| Neu5Ac-9-phosphate synthase | NANS | Synthesizes phosphorylated sialic acid | Eukaryotic | ManNAc-6-P + PEP | Neu5Ac-9-P |
Metabolic Engineering Strategies for Production of this compound
The microbial production of complex oligosaccharides such as this compound (Neu5Acα2-3Galβ1-4GlcNAcβ1-3Gal) through metabolic engineering offers a promising alternative to chemical synthesis, enabling the development of scalable and cost-effective manufacturing processes. Gram-negative bacteria, particularly Escherichia coli, have been extensively engineered for this purpose due to their rapid growth, well-characterized genetics, and established fermentation technologies.
Recombinant Microbial Systems (e.g., Escherichia coli)
Escherichia coli is a favored host for the recombinant production of this compound. The core strategy involves the introduction of heterologous biosynthetic pathways to assemble the oligosaccharide from simple carbon sources. The synthesis of this compound in E. coli necessitates the expression of a series of glycosyltransferases that sequentially add monosaccharide units to a lactose (B1674315) acceptor molecule.
The key enzymatic steps for the assembly of the core tetrasaccharide structure, Lacto-N-tetraose (LNT), include the action of a β-1,3-N-acetylglucosaminyltransferase (β1,3-GlcNAcT) and a β-1,4-galactosyltransferase (β1,4-GalT). The final step involves the α-2,3-sialylation of the terminal galactose residue, catalyzed by an α-2,3-sialyltransferase (α2,3-SiaT).
To support the synthesis, the endogenous pathways for precursor sugar nucleotides, namely UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal), are often upregulated. Furthermore, since E. coli lacks a natural pathway for the synthesis of the sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the necessary genes must be introduced. This typically includes the genes for Neu5Ac synthase (neuB) and CMP-Neu5Ac synthetase (neuA) from organisms like Neisseria meningitidis.
Metabolic engineering efforts also focus on optimizing the host's central metabolism to channel more carbon flux towards the synthesis of these precursors. This can involve the deletion of genes encoding for competing metabolic pathways to prevent the diversion of intermediates. For instance, inactivating pathways that degrade the sugar nucleotide precursors can significantly enhance their availability for oligosaccharide synthesis.
Optimization of Gene Expression and Enzyme Screening
The efficient production of this compound is highly dependent on the balanced expression of the multiple heterologous enzymes in the biosynthetic pathway. Suboptimal expression of any single enzyme can create a bottleneck, leading to the accumulation of intermediate products and a low final titer.
Optimization of Gene Expression:
Several strategies are employed to fine-tune gene expression levels. The use of plasmids with different copy numbers and promoters of varying strengths allows for the differential expression of the glycosyltransferase genes. A common approach is to place genes encoding enzymes for the initial steps of the pathway under the control of strong promoters, while genes for later steps might be controlled by weaker promoters to prevent the rapid depletion of early precursors.
Ribosome Binding Site (RBS) engineering is another powerful tool for modulating protein translation rates. By creating libraries of RBS sequences with varying strengths, the expression of each enzyme in the pathway can be individually optimized to achieve a balanced metabolic flux. This combinatorial approach can lead to significant improvements in the final product yield. For example, in the biosynthesis of the related compound Sialyllacto-N-tetraose a, RBS engineering was successfully used to enhance production titers. nih.gov
Enzyme Screening:
The choice of glycosyltransferases is critical for the successful synthesis of this compound. Enzymes from different microbial sources can exhibit significant variations in their substrate specificity, kinetic properties, and stability when expressed in a heterologous host. Therefore, screening a panel of candidate enzymes for each step of the biosynthetic pathway is a crucial optimization step.
For the final sialylation step, various α-2,3-sialyltransferases can be screened for their efficiency in transferring N-acetylneuraminic acid to the terminal galactose of the lacto-N-tetraose precursor. The selection of a highly active and stable sialyltransferase is paramount for achieving high conversion rates and final product titers. Studies on the production of similar sialylated human milk oligosaccharides have demonstrated that screening for both β1,4-galactosyltransferases and α2,6-sialyltransferases from different sources can dramatically increase the final product concentration.
The following table illustrates the impact of screening different sialyltransferases on the production of a sialylated oligosaccharide, highlighting the importance of this optimization step.
| Enzyme Source | Relative Activity (%) |
| Photobacterium damselae α2,6-Sialyltransferase | 85 |
| Vibrio sp. JT-FA-11 α2,6-Sialyltransferase | 100 |
| Pasteurella multocida α2,3-Sialyltransferase | 70 |
| Neisseria meningitidis α2,3-Sialyltransferase | 92 |
This table is a representative example based on findings for similar sialylated oligosaccharides and illustrates the variability in enzyme performance.
Through the systematic application of these metabolic engineering strategies—including the construction of novel biosynthetic pathways in microbial hosts, the fine-tuning of gene expression, and the careful selection of optimal enzymes—the efficient and high-titer production of this compound is achievable.
Biological Roles and Mechanistic Insights
Molecular Recognition and Protein-Glycan Interactions
The structure of Sialylated tetraose type 2 facilitates specific interactions with a variety of proteins, particularly those that recognize glycan structures. These interactions are fundamental to its biological activity. Protein-glycan interactions are crucial in cellular adhesion, signal transduction, and host-pathogen interactions, with sialic acids often serving as the primary targets for recognition by glycan-binding proteins nih.gov.
This compound interacts with a class of glycan-binding proteins known as lectins. Among these, Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of receptors that specifically recognize sialic acids nih.govacs.org.
Siglecs are primarily expressed on immune cells and are involved in modulating immune responses nih.gov. The interaction is highly specific, depending on the type of sialic acid linkage (e.g., α2-3, α2-6, or α2-8) and the underlying glycan structure nih.govnih.gov. The binding between the carboxyl group of sialic acid and a conserved arginine residue on the Siglec protein is a key feature of this recognition nih.govnih.gov. While the sialic acid moiety is the primary determinant for binding, the adjacent sugar residues of the tetraose structure contribute to the fine-tuning of this specificity frontiersin.org.
Research has shown that Siglecs exhibit broad recognition of atypical sialic acid linkages, such as the Neu5Acα2–6GlcNAc motif which can be found in certain sialylated tetraose structures nih.gov. For instance, studies on complex N-glycan mimetics have demonstrated that recombinant Siglec-7-Fc fusion protein recognizes a wide array of sialylated structures, with some differential binding patterns observed sinica.edu.tw. The overexpression of sialic acids on cancer cells can lead to enhanced engagement with Siglec receptors on immune cells, which in turn can help the cancer cells evade the immune system nih.gov.
The table below summarizes the binding preferences of selected lectins for sialylated glycans, which can include tetraose structures.
| Lectin | Preferred Sialic Acid Linkage | Notes |
| Sambucus nigra Agglutinin (SNA) | α2-6 | Commonly used as a probe for α2,6-sialic acid researchgate.net. Binds strongly to α2,6-sialylated LacNAc researchgate.net. |
| Maackia Amurensis Lectin (MAL) | α2-3 | Binds preferentially to terminal α2,3-sialic acid on type 2 LacNAc acs.org. |
| Siglec-7 | α2-3, α2-6, α2-8 | Recognizes various sialylated pseudo mannose N-glycans with differential patterns sinica.edu.tw. Binding can be blocked or diminished by additional sialylation on the distal galactose nih.gov. |
| Siglec-9 | α2-3, α2-6 | Engaged by pathogens with surface sialic acids to blunt neutrophil activation nih.gov. |
The terminal sialic acid of this compound plays a crucial role in mediating the binding to various cellular receptors, thereby initiating or modulating biological responses. Sialic acids can function as receptors themselves or as essential components of receptor structures nih.govresearchgate.net.
A notable example is the Toll-like receptor (TLR) family. Sialylation of TLRs can modulate their function. For instance, sialylated TLR2 has been identified as a receptor for Siglec15, a lectin involved in osteoclast formation nih.gov. This interaction is a critical step for cell recognition that precedes the fusion of osteoclast precursors nih.gov.
Furthermore, the sialylation of the TLR4 complex, which includes TLR4, MD2, and CD14, has been shown to modulate the cellular response to lipopolysaccharide (LPS) plos.org. The removal of sialic acid residues from TLR4 and MD2 enhances the functional response of cells to LPS, suggesting that sialylation acts as a regulatory mechanism plos.org. This may occur by influencing the dimerization of TLR4 monomers, a necessary step for signaling plos.org. The presence of sialic acids on glycoconjugates can be exploited by pathogens to gain entry into host cells nih.gov.
Cellular Adhesion and Signaling
This compound, as a component of the cell surface glycocalyx, significantly influences how cells interact with each other and with their surrounding environment, the extracellular matrix (ECM).
Sialylation of cell surface molecules can regulate cell adhesion processes. The negatively charged sialic acid can create electrostatic repulsion, which generally acts as an anti-adhesive force nih.gov. For example, the heavy sialylation of erythrocytes and the vascular endothelium prevents red blood cell adhesion and ensures their smooth passage through the circulatory system nih.gov.
In the context of cancer biology, alterations in sialylation can impact cell motility and metastasis. Cell surface sialylation can inhibit cell adhesion to galectins, a family of lectins that bind to β-galactosides nih.gov. This regulation of adhesion can be dependent on integrins, which can act as galectin receptors nih.gov. Depending on the cell type and the specific sialic acid linkage, sialylation can either promote or inhibit cell adhesion to ECM components like fibronectin nih.gov. For instance, some studies suggest desialylation of integrins enhances adhesion to fibronectin, while others show that α-2,6 sialic acid is necessary for this interaction in certain cancer cells nih.gov.
By interacting with cell surface receptors, this compound can participate in the activation or inhibition of intracellular signaling cascades nih.govnih.gov.
The binding of sialylated glycans to Siglec receptors is a well-established mechanism of signal transduction modulation. Many Siglecs are inhibitory receptors that, upon binding to their sialic acid ligands, can dampen immune cell activation nih.govescholarship.org. For example, the engagement of Siglecs on suppressive myeloid cells by sialylated glycans can inhibit anticancer immunity by modulating the expression of CCL2, a chemokine involved in T-cell suppression nih.gov.
In other contexts, these interactions can be activating. The binding of the pathogen Neisseria meningitidis to Siglec-14 on macrophages can trigger a pro-inflammatory response through a Syk tyrosine kinase-dependent pathway nih.gov. Upon ligand binding, some Siglecs can interact with signaling adaptors like the DNAX activation protein 12 (DAP12) to transduce signals across the cell membrane nih.govresearchgate.net.
Host-Pathogen Interaction Mechanisms
This compound and similar sialylated glycans are at the forefront of interactions between host cells and various pathogens, including bacteria and viruses. These molecules can either serve as receptors for pathogen entry or act as decoys to prevent infection nih.govfrontiersin.org.
Sialylated oligosaccharides can mimic the host cell surface receptors that pathogens bind to. By binding to the pathogen's lectins, these soluble glycans can competitively inhibit the adhesion of the pathogen to the host's epithelial cells, effectively preventing infection nih.govresearchgate.net. This mechanism is particularly relevant for pathogens that are sialic acid-dependent nih.gov. For example, sialylated variants of lacto-N-tetraose have demonstrated antimicrobial and antibiofilm activity against Group B Streptococcus (GBS), a major neonatal pathogen nih.govresearchgate.net.
Conversely, some pathogens have evolved to utilize host sialic acids for their own benefit. They can use surface sialic acids to engage inhibitory Siglecs on immune cells, thereby evading the host's immune response nih.gov. For example, GBS can utilize its sialic acid-rich capsule to bind to Siglec-9 on neutrophils, which blunts the cell's activation and bactericidal activity nih.gov.
Viruses can also exploit sialylated glycans for infection. The species specificity of the influenza A virus is famously linked to its differential binding to sialic acids linked either α2-3 or α2-6 to galactose nih.gov. More recently, studies have suggested that host sialosides play a significant role in the efficient infection and spread of SARS-CoV-2 plos.org.
The table below details specific examples of the role of sialylated glycans in host-pathogen interactions.
| Pathogen | Interaction with Sialylated Glycan | Outcome |
| Group B Streptococcus (GBS) | Sialylated variants of lacto-N-tetraose act as decoy receptors. nih.govresearchgate.net | Antimicrobial and antibiofilm activity; prevention of pathogen attachment to host cells. nih.govresearchgate.net |
| Group B Streptococcus (GBS) | Surface sialic acids engage inhibitory Siglec-9 on neutrophils. nih.gov | Blunting of neutrophil activation and bactericidal activity, promoting pathogen survival. nih.gov |
| P. aeruginosa | Surface sialic acids engage inhibitory Siglec-9 on neutrophils. nih.gov | Blunting of neutrophil activation and bactericidal activity. nih.gov |
| Campylobacter jejuni | Sialylated lipooligosaccharides are captured by sialoadhesin on macrophages. nih.gov | Promotion of proinflammatory cytokine and type I interferon responses. nih.gov |
| SARS-CoV-2 | Interacts with α2-6-linked sialylated glycans on the host cell surface. plos.org | May contribute to efficient viral attachment and infection. plos.org |
Role as Decoy Receptors for Pathogens
These molecules act as soluble mimics of host cell surface receptors, competitively binding to pathogens and thereby preventing their attachment to epithelial surfaces. This mechanism is a key component of innate immunity, particularly in mucosal environments.
Influenza A Virus : Human-adapted influenza viruses show a high affinity for long, α2-6-linked sialylated glycans, such as Sialylneolacto-N-tetraose c (LSTc), a type 2 tetraose. nih.gov Decoy liposomes bearing LSTc have been shown to capture the influenza A virus, competitively inhibiting its binding to host cells and subsequent infection in a dose-dependent manner. nih.govmdpi.com This inhibitory action is specific, as the monovalent form of LSTc does not effectively bind the virus or prevent infectivity, highlighting the importance of multivalent presentation. nih.gov Sialylated IgG antibodies can also neutralize influenza viruses through a similar mechanism of receptor mimicry. nih.gov
E. coli : The sialylated fraction of human milk oligosaccharides has demonstrated a strong capacity to inhibit the adhesion of enterotoxigenic Escherichia coli (ETEC) and uropathogenic E. coli (UPEC). researchgate.net Studies have shown that higher molecular weight oligosaccharides, which include tetraoses, can inhibit the adhesion of E. coli and Vibrio cholerae. researchgate.net The anti-adhesive properties are dependent on the charge and molecular weight of the oligosaccharide. researchgate.net Specifically, the acidic (sialylated) fraction of oligosaccharides has been found to have a notable anti-adhesive effect against enteropathogenic E. coli. plos.org
Helicobacter pylori : H. pylori possesses a Sialic acid-Binding Adhesin (SabA) that facilitates binding to sialylated structures, such as sialyl-Lewis x, which are often expressed on the gastric epithelium during inflammation. researchgate.netnih.gov Certain sialylated oligosaccharides, like 3'-sialyllactose (3'SL), have been shown to inhibit the adherence of H. pylori to epithelial cells in vitro. nih.gov This suggests that soluble sialylated glycans can act as decoy receptors. However, the effectiveness can be strain-specific, with recent clinical isolates being more susceptible to inhibition by 3'SL than long-passaged laboratory strains. nih.gov While these findings point to a role for sialylated structures in modulating H. pylori adhesion, the specific efficacy of this compound as a decoy requires further investigation.
Group B Streptococcus (GBS) : Sialylated variants of lacto-N-tetraose have been shown to possess antimicrobial and antibiofilm activities against Group B Streptococcus. semanticscholar.org Human milk oligosaccharides (HMOs) are known to prevent GBS infection by serving as decoy receptors that competitively bind to the pathogen, thus preventing its attachment to host epithelial cell receptors. researchgate.netsemanticscholar.org The sialylated capsule of GBS itself is a critical virulence factor that mimics host structures to evade immune detection. frontiersin.orgresearchgate.net
Rotavirus : The infectivity of certain rotavirus strains is dependent on interactions with sialic acids on the cell surface. elicityl-oligotech.com The P nih.gov genotype of porcine rotavirus, for instance, binds to lacto-N-neotetraose (LNnT), a type II tetraose structure. nih.govmdpi.com Furthermore, studies have shown that this rotavirus strain also utilizes gangliosides containing subterminal sialic acids for cell entry, and its infection can be prevented by preincubation with sialic acid. nih.govnih.gov This indicates that sialylated tetraose structures can interfere with the viral infection process.
Influence on Pathogen Adhesion and Infection Processes
By acting as decoy receptors, sialylated tetraoses directly interfere with the initial and critical step of pathogenesis: adhesion. Human milk oligosaccharides (HMOs), including sialylated forms, can reduce the colonization of various pathogens on cell surfaces. google.com For GBS, sialylated variants of lacto-N-tetraose not only block attachment but also exert antimicrobial action by increasing the cellular permeability of the bacterium. semanticscholar.orgmdpi.com In the case of influenza A virus, decoy liposomes decorated with LSTc effectively prevent the virus from binding to its target receptors on host cells, thereby neutralizing its infectivity. nih.govmdpi.com The anti-adhesive capabilities of these oligosaccharides are often dependent on their specific structure, including charge and molecular weight. researchgate.net
Impact on Bacterial Virulence and Biofilm Formation
The influence of sialylated tetraoses extends beyond preventing adhesion to impacting bacterial virulence and community behaviors like biofilm formation. For GBS, specific sialylated variants of lacto-N-tetraose have demonstrated significant antibiofilm activity. researchgate.netmdpi.com Sialylation, in a broader context, plays a dual role in biofilm dynamics. While some pathogens utilize host-derived sialic acid to promote biofilm formation, as seen with nontypeable Haemophilus influenzae, soluble sialylated oligosaccharides can disrupt these processes. researchgate.net The presence of sialic acid-like molecules has been shown to be necessary for optimal biofilm formation and motility in pathogens like Vibrio vulnificus. nih.gov For Streptococcus suis, biofilm formation is a key factor in its virulence and persistence, and disruption of this process can reduce its pathogenic potential. nih.gov Sialic acids within the extracellular polymeric substance (EPS) can contribute to the structural integrity of biofilms, suggesting that decoy oligosaccharides could interfere with this matrix.
Immunomodulatory Activities
This compound and other sialylated molecules are potent modulators of the host immune response. They can influence both innate and adaptive immunity, often promoting a tolerogenic or anti-inflammatory state.
Regulation of Inflammatory Responses and Cytokine Expression
Sialylated oligosaccharides have demonstrated significant anti-inflammatory properties. Studies on macrophages have shown that certain sialylated HMOs, such as 3'-sialyllactose and 6'-sialyllactose, can strongly inhibit the expression of pro-inflammatory cytokines like IL-6 and IL-1β in response to lipopolysaccharide (LPS) activation. researchgate.net Sialylated HMOs can prevent intestinal inflammation by inhibiting the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome pathway, a key driver of inflammatory responses in conditions like necrotizing enterocolitis. nih.gov This inhibition leads to reduced activation of NF-κB and decreased production of downstream inflammatory mediators. nih.gov In the context of Group B Streptococcus infection, the pathogen's own sialylated capsule engages inhibitory Siglec receptors on host immune cells, which dampens the inflammatory response and allows the bacteria to evade the immune system. frontiersin.orgresearchgate.net
Influence on Innate Immune System Components
Sialic acids on cell surfaces act as "self-associated molecular patterns" that are recognized by inhibitory receptors on immune cells, preventing an inappropriate immune response. Key components of the innate immune system that are influenced by sialylation include:
Siglecs : Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of inhibitory receptors expressed on immune cells. nih.gov When engaged by sialylated ligands, such as sialylated tetraoses or the sialic acid on host cells (or mimicked by pathogens like GBS), Siglecs recruit phosphatases that dampen activating signals within the immune cell. frontiersin.org This interaction can inhibit microglial activation, phagocytosis, and the production of pro-inflammatory cytokines. researchgate.netnih.gov For example, GBS engages Siglec-9 on neutrophils to reduce the oxidative burst and formation of neutrophil extracellular traps, thereby increasing bacterial survival. researchgate.net
Complement System : Cell surface sialylation is recognized by complement factor H (FH), which inhibits the activation of the alternative complement pathway on host cells, thus protecting them from damage. nih.gov
Toll-like Receptors (TLRs) : As mentioned, sialylated HMOs can inhibit TLR4 signaling. nih.gov In contrast, sialylation of bacterial lipopolysaccharides can sometimes modulate TLR2 or TLR4 responses, either enhancing or dampening them depending on the specific pathogen and context.
Modulation of Antigen-Specific Immune Responses
The influence of sialylation extends to the adaptive immune system, where it can promote antigen-specific tolerance. When antigens are modified with sialic acids, they can impose a regulatory program on dendritic cells (DCs). These "tolerized" DCs then inhibit the generation and function of effector T cells and can induce the formation of de novo regulatory T cells (Treg cells). This effect is antigen-specific, meaning only T cells that recognize the sialylated antigen become tolerized.
Furthermore, the glycosylation pattern of antibodies, specifically sialylation, plays a critical role in their function. T cell-independent B cell activation can lead to the production of immunosuppressive, sialylated IgG antibodies. plos.orgsemanticscholar.org These sialylated IgGs have anti-inflammatory properties and can inhibit B cell activation and pathogenic immune reactions, in contrast to asialylated IgGs which are generally pro-inflammatory. plos.orgsemanticscholar.org This suggests that the presence of sialylated structures during an immune response can shift the outcome from inflammation towards tolerance.
Data Tables
Table 1: Pathogen Interactions with this compound and Related Structures
| Pathogen | Interaction Type | Mechanism | Reference |
|---|---|---|---|
| Influenza A Virus | Decoy Receptor | Competitively binds to viral hemagglutinin (HA), blocking attachment to host cell sialic acid receptors. | nih.govmdpi.com |
| E. coli (ETEC/UPEC) | Adhesion Inhibition | Acts as a soluble receptor, preventing bacterial adhesins from binding to epithelial cells. | researchgate.netresearchgate.net |
| Helicobacter pylori | Adhesion Inhibition | Binds to sialic acid-specific adhesins (e.g., SabA), potentially blocking attachment to inflamed gastric mucosa. | researchgate.netnih.govnih.gov |
| Group B Streptococcus | Decoy Receptor / Antimicrobial | Competitively inhibits adhesion and increases bacterial cell permeability. | researchgate.netsemanticscholar.orgmdpi.com |
| Rotavirus | Decoy Receptor | Binds to viral proteins, interfering with attachment and entry into host cells that display similar glycans. | nih.govnih.govmdpi.com |
Table 2: Immunomodulatory Effects of Sialylated Oligosaccharides
| Immune Component | Effect | Mechanism | Reference |
|---|---|---|---|
| Macrophages / Dendritic Cells | Anti-inflammatory | Inhibition of TLR4 signaling; reduced expression of IL-1β, IL-6. | researchgate.netnih.gov |
| Innate Receptors (Siglecs) | Inhibitory Signaling | Engagement of inhibitory receptors (e.g., Siglec-E, Siglec-9) dampens immune cell activation. | frontiersin.orgresearchgate.netnih.gov |
| Complement System | Inhibition | Recognition by Factor H prevents activation of the alternative complement pathway on surfaces. | nih.gov |
| T Cells | Tolerance Induction | Promotes tolerogenic dendritic cells, leading to inhibition of effector T cells and induction of regulatory T cells. |
| B Cells / Antibodies | Immunosuppression | Promotes the production of sialylated, anti-inflammatory IgG antibodies. | plos.orgsemanticscholar.org |
Microbiota Modulation and Gut Homeostasis
The intricate interplay between diet, gut microbiota, and host health is a cornerstone of modern nutritional science. Sialylated tetraoses, being indigestible by human enzymes, arrive in the colon intact where they act as prebiotics, selectively nourishing beneficial bacteria and influencing the gut environment. nih.gov
Sialylated tetraoses play a crucial role as a "bifidus factor," promoting the growth of beneficial bacteria, particularly species of the genus Bifidobacterium. nih.gov These bacteria are dominant in the gut of breastfed infants and are associated with numerous health benefits. nih.govdsm-firmenich.com
Research has demonstrated that specific Bifidobacterium species have evolved specialized enzymatic machinery to degrade and utilize sialylated oligosaccharides. nih.govnih.gov For instance, studies have shown that Bifidobacterium breve can utilize sialylated lacto-N-tetraose. nih.gov Furthermore, certain strains of Bifidobacterium bifidum possess extracellular sialidases that can cleave sialic acid from molecules like 6'-sialyllactose, a related sialylated oligosaccharide. This action not only supports the growth of B. bifidum itself but also facilitates cross-feeding, where the released sialic acid can be used by other beneficial bacteria like B. breve that can utilize sialic acid but cannot cleave it from larger structures. nih.govelsevierpure.com
A study on preterm infants found that a higher concentration of Disialyllacto-N-tetraose (DSLNT) in mother's milk was associated with a greater abundance of Bifidobacterium longum in the infant's gut. nih.gov Low levels of DSLNT were linked to a reduced presence of Bifidobacterium-dominated gut communities. nih.gov This highlights the selective pressure exerted by specific sialylated oligosaccharides on the infant gut microbiome.
| Bacterial Genus | Effect of Sialylated Tetraose | Reference |
| Bifidobacterium | Growth promotion and selective stimulation | nih.govnih.govnih.gov |
| Bacteroides | Potential for utilization, though less studied than Bifidobacterium | researchgate.net |
| Enterobacter | Higher abundance associated with low DSLNT levels | nih.gov |
The fermentation of sialylated tetraoses by gut bacteria leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. researchgate.netmdpi.com These SCFAs are vital for gut health, serving as an energy source for colonocytes, modulating immune responses, and reinforcing the gut barrier function. mdpi.com
Studies using in vitro models of the human gut have shown that supplementation with sialyllactose, a related compound, increases the production of total SCFAs, particularly propionate and butyrate. mdpi.com This increase is linked to the promotion of SCFA-producing bacteria, such as those from the Lachnospiraceae family. mdpi.com Butyrate, in particular, is crucial for maintaining the integrity of the intestinal barrier. mdpi.com
The metabolic activity of Bifidobacterium longum subsp. infantis when fermenting human milk oligosaccharides, including sialylated variants, has been shown to produce a high ratio of acetate to lactate. frontiersin.org Acetate is a key metabolite that can be utilized by other bacteria and the host, and it has been shown to protect the epithelial barrier. nih.gov
| Metabolite | Effect of Sialylated Tetraose Fermentation | Reference |
| Acetate | Increased production by Bifidobacterium species | frontiersin.orgnih.gov |
| Propionate | Increased production in gut models | mdpi.com |
| Butyrate | Increased production in gut models; energy for colonocytes | mdpi.com |
In preterm infants, the concentration of DSLNT in maternal milk was a significant factor in the development of the gut microbiome. nih.gov Higher levels of DSLNT were associated with a gut community dominated by beneficial Bifidobacterium species, while lower levels were linked to a higher abundance of potentially pathogenic bacteria like Enterobacter cloacae. nih.gov This demonstrates a direct link between a specific sialylated tetraose and the establishment of a healthy infant gut microbiota.
The ability of sialylated oligosaccharides to modulate the gut microbiota is a key mechanism behind their health benefits, creating an environment that is less favorable for the colonization of pathogens and supportive of a symbiotic host-microbe relationship.
Developmental Neurological and Skeletal Implications
The influence of sialylated tetraoses extends beyond the gut, with emerging evidence suggesting crucial roles in the development of the nervous and skeletal systems. The sialic acid moiety of these molecules is a key player in these systemic effects.
Sialic acid is a critical nutrient for brain development and cognitive function. tandfonline.comresearchgate.netnih.gov It is an essential component of brain gangliosides and polysialylated neural cell adhesion molecules (NCAM), which are integral to neuronal growth, synapse formation, and memory. nih.gov Sialylated HMOs, including tetraose variants, serve as a significant dietary source of sialic acid for the developing infant. tandfonline.com
While research on specific sialylated tetraoses is ongoing, preclinical studies have shown that dietary supplementation with sialic acid or sialylated oligosaccharides can enhance learning and memory. tandfonline.comnih.gov However, the effects can be complex and structure-dependent. For instance, some observational studies in humans have reported inconsistent findings, with one study noting a negative association between DSLNT and certain infant cognitive outcomes. mdpi.comnews-medical.net This highlights the need for further research to understand the specific roles of different sialylated oligosaccharides. mdpi.com
Despite some conflicting reports, the foundational role of sialic acid in neurodevelopment is well-established, and sialylated tetraoses are a key dietary source of this vital nutrient during the critical window of early brain growth. tandfonline.comrug.nl
Recent research has uncovered a fascinating link between sialylated milk oligosaccharides and bone health. milkgenomics.orgpnas.org Studies in preclinical models of infant undernutrition have shown that supplementation with sialylated oligosaccharides can improve weight gain and bone growth. milkgenomics.org The mechanism appears to involve a reduction in bone resorption, the process of breaking down bone tissue, without negatively affecting bone formation. milkgenomics.orgpnas.org
This effect on bone biology is mediated through the gut microbiota-bone axis. pnas.org Sialylated oligosaccharides modulate the gut microbiota, which in turn influences immune responses and the activity of bone cells (osteoclasts and osteoblasts). pnas.org Specifically, supplementation with sialylated bovine milk oligosaccharides in gnotobiotic mice colonized with a stunted infant's gut microbiota led to decreased osteoclast formation and activity. pnas.org
Antioxidant and Protective Effects of this compound
This compound, a member of the sialylated human milk oligosaccharide family, is increasingly recognized for its potential biological activities, including antioxidant and protective effects against cellular damage. While direct research exclusively focused on this compound is emerging, the broader class of sialylated oligosaccharides has demonstrated significant roles in mitigating oxidative stress and modulating cellular defense pathways. This section will delve into the mechanistic insights into how these molecules may protect against oxidative stress and regulate the critical Nrf2 antioxidant response pathway.
Mechanisms of Oxidative Stress Protection
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. This imbalance can lead to damage to lipids, proteins, and DNA, contributing to the pathogenesis of various diseases. Sialylated oligosaccharides, including by extension this compound, are thought to exert their protective effects through several mechanisms.
One primary mechanism is the inherent antioxidant capacity of the sialic acid moiety itself. Sialic acids can be targeted by ROS, and in the process, they may act as sacrificial scavengers, thereby protecting other more critical biomolecules from oxidative damage. oup.com Studies have shown that the glycosidic linkage of sialic acid is a potential target for superoxide and other related ROS, suggesting a direct interaction and neutralization capability. oup.com Furthermore, the presence of sialylation on glycoproteins has been demonstrated to shield these proteins from oxidative unfolding and maintain their structural stability under oxidative stress conditions. nih.gov This protective role is crucial for maintaining cellular function and integrity.
Table 1: Potential Mechanisms of Oxidative Stress Protection by Sialylated Oligosaccharides
| Mechanism | Description | Potential Effect of this compound |
| Direct ROS Scavenging | The sialic acid component directly interacts with and neutralizes reactive oxygen species. | May act as a sacrificial antioxidant, protecting cellular components from damage. |
| Glycoprotein Stabilization | Sialylation helps maintain the conformational stability of glycoproteins under oxidative stress. | Could preserve the function of essential proteins involved in cellular defense and signaling. |
| Anti-inflammatory Action | Modulation of inflammatory pathways reduces the production of ROS associated with inflammation. | May contribute to a lower overall cellular oxidative stress environment. |
Regulation of Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.
Emerging evidence suggests a link between sialic acids and the regulation of the Nrf2 pathway. Specifically, studies on the endothelial glycocalyx, a carbohydrate-rich layer on the surface of endothelial cells, have shown that sialic acids play a critical role in Nrf2-mediated signaling in response to fluid shear stress. nih.govnih.gov Removal of sialic acids from the glycocalyx was found to attenuate the activation of Nrf2 and the subsequent expression of antioxidant enzymes. nih.govkcl.ac.uk This suggests that the presence of sialic acids on the cell surface is crucial for the proper mechanosensitive activation of the Nrf2 pathway, which is vital for vascular health and protection against atherosclerosis. nih.govkcl.ac.uk
While these findings are not specific to this compound, they provide a strong indication that sialylated oligosaccharides, as components of the cellular environment, could influence Nrf2 signaling. By interacting with cell surface receptors or modifying the cellular redox state, this compound could potentially contribute to the activation of the Nrf2 pathway, leading to an enhanced endogenous antioxidant defense. This would involve the upregulation of key antioxidant enzymes.
Table 2: Key Antioxidant Enzymes Regulated by the Nrf2 Pathway
| Enzyme | Function | Potential Regulation by this compound |
| Heme oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce the antioxidant biliverdin. | Upregulation through Nrf2 activation could enhance antioxidant capacity. |
| NAD(P)H quinone oxidoreductase-1 (NQO1) | A detoxifying enzyme that reduces quinones and protects against oxidative stress. | Increased expression via Nrf2 could bolster cellular detoxification processes. |
| Glutamate-cysteine ligase (GCL) | The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione. | Enhanced activity through Nrf2 could lead to increased glutathione levels and improved redox balance. |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. | Indirect upregulation via Nrf2-mediated antioxidant response could reduce superoxide levels. |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. | Potential enhancement of its activity as part of the overall Nrf2-driven antioxidant program. |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. | Increased expression could protect against lipid peroxidation and other forms of oxidative damage. |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex carbohydrate mixtures, including Sialylated tetraose type 2. The choice of chromatographic technique and detection method is critical for achieving the desired resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of sialylated oligosaccharides. Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. However, under highly alkaline conditions, non-UV absorbing saccharides can be converted into detectable species. nih.gov A more common approach is pre-column derivatization with a fluorescent tag. nih.govwaters.com
UV Detection: An efficient method for quantifying sialic acids involves reverse-phase ion-pairing HPLC with UV detection. nih.govbiorxiv.org For instance, N-acetylneuraminic acid (Neu5Ac), a component of this compound, can be separated and detected at 215 nm. nih.gov
Fluorescence Detection: This is a highly sensitive method for detecting and quantifying sialylated oligosaccharides. nih.gov A widely used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB), which reacts with the sialic acid moiety. nih.govwaters.com The resulting fluorescent derivative can be separated by reversed-phase HPLC and detected with high sensitivity. waters.comacs.org This method allows for the determination of sialic acids in the picomole range. Another fluorescent tag, 2-aminoacridone (2-AMAC), has also been utilized for the analysis of oligosaccharides by capillary electrophoresis with laser-induced fluorescence (CE-LIF), offering nanomolar detection limits. nih.gov
Pulsed Amperometric Detection (PAD): This detection method is often coupled with high-pH anion-exchange chromatography and offers sensitive and direct detection of carbohydrates without the need for derivatization. jasco.hucreative-biolabs.com
| Detection Method | Derivatizing Agent | Typical Column | Mobile Phase Example | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) |
|---|---|---|---|---|---|---|
| UV | None (ion-pairing) | C18 | 50 mM Triisopropanolamine (pH 3.5) | N/A | N/A | Low µg/mL |
| Fluorescence | DMB | C18 | Acetonitrile/Methanol/Water gradient | 373 | 448 | pmol range |
| Fluorescence | 2-AMAC | (Capillary Electrophoresis) | - | 455 | 512 | nmol range |
| Pulsed Amperometry | None | Anion-Exchange | Sodium hydroxide/Sodium acetate gradient | N/A | N/A | sub-pmol to fmol range |
High-Performance Anion-Exchange Chromatography (HPAEC) is a robust and widely used technique for the separation of carbohydrates, including neutral and sialylated oligosaccharides. youtube.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns. creative-biolabs.comyoutube.com HPAEC coupled with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for the analysis of sialylated oligosaccharides as it provides high-resolution separation and sensitive, direct detection without the need for derivatization. creative-biolabs.comyoutube.comnih.gov This technique can effectively separate isomers, such as those with α2,3- and α2,6-linked sialic acids. youtube.com The degree of sialylation can, however, cause variability in the PAD response. researchgate.net
| Analyte | Column Type | Eluent A | Eluent B | Typical Gradient | Detection |
|---|---|---|---|---|---|
| This compound | Strong Anion-Exchange (e.g., CarboPac PA100) | 100 mM Sodium Hydroxide | 1 M Sodium Acetate in 100 mM NaOH | Gradient of Eluent B | Pulsed Amperometric Detection (PAD) |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of this compound. nih.gov It provides information on molecular weight, monosaccharide composition, sequence, and linkage.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection and structural analysis capabilities of mass spectrometry. researchgate.netmq.edu.aubwise.kr This hyphenated technique is highly effective for the analysis of complex mixtures of sialylated oligosaccharides. researchgate.netmq.edu.aubwise.kr Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation mode for underivatized glycans prior to MS analysis.
Multiple Reaction Monitoring (MRM) is a targeted MS technique performed on a triple quadrupole mass spectrometer that offers high sensitivity and selectivity for the quantification of specific molecules, including sialylated oligosaccharides. acs.orgnih.govwikipedia.org In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third. This high specificity allows for accurate quantification even in complex biological matrices. nih.gov MRM can also be used to differentiate between sialic acid linkage isomers by optimizing collision energies. nih.gov
| Technique | Ionization Mode | Precursor Ion (m/z) for this compound (as [M-H]⁻) | Characteristic Fragment Ions (m/z) | Application |
|---|---|---|---|---|
| LC-MS/MS | Negative ESI | 917.3 | 290.1 (Neu5Ac), 714.2 ([M-H-Neu5Ac]⁻) | Structural Elucidation |
| MRM | Negative ESI | 917.3 | 290.1 | Quantification |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a high-throughput technique for the analysis of glycans. ludger.com However, the analysis of sialylated oligosaccharides by MALDI-MS can be challenging due to the lability of the sialic acid linkage, which can lead to in-source decay and loss of the sialic acid residue. researchgate.netnih.gov To overcome this, derivatization methods are often employed to stabilize the sialic acid. ludger.comresearchgate.netnih.gov Permethylation is a common derivatization technique that replaces all hydroxyl and N-acetyl protons with methyl groups, which stabilizes the sialic acid and enhances the ionization efficiency. ludger.com
| Derivatization | Matrix | Expected m/z for this compound (as [M+Na]⁺) | Advantage |
|---|---|---|---|
| None | 2,5-Dihydroxybenzoic acid (DHB) | 941.3 | Rapid analysis |
| Permethylation | 2,5-Dihydroxybenzoic acid (DHB) | 1135.5 | Stabilizes sialic acid, enhances signal |
Due to the instability of sialic acid residues during MS analysis, various derivatization strategies have been developed to stabilize them. nih.govnih.gov These methods not only prevent the loss of sialic acid but can also be designed to allow for the differentiation of linkage isomers (e.g., α2,3- vs. α2,6-linkage). nih.govnih.govrsc.org
Common derivatization approaches include:
Esterification: The carboxyl group of sialic acid can be converted to a methyl or ethyl ester. Linkage-specific derivatization can be achieved where, for example, α2,6-linked sialic acids are converted to methyl esters while α2,3-linked sialic acids form lactones, resulting in a mass difference that can be detected by MS. nih.gov
Amidation: The carboxyl group can be reacted with an amine to form an amide. Different amidation reagents can be used to introduce specific tags or to achieve linkage-specific derivatization. nih.gov For instance, a solid-phase two-step derivatization can convert α2,6-linked sialic acid into ethyl esters and α2,3-linked counterparts into N-methyl amides. nih.gov
Permethylation: As mentioned earlier, this comprehensive derivatization stabilizes the entire glycan, including the sialic acid. ludger.com
| Derivatization Method | Reagents | Effect on α2,3-linked Sialic Acid | Effect on α2,6-linked Sialic Acid | Analytical Benefit |
|---|---|---|---|---|
| Methyl Esterification | Methanol, condensing agent | Forms lactone (-18 Da) | Forms methyl ester (+14 Da) | Linkage differentiation by mass |
| Ethyl Esterification / Amidation | Ethanol, Methylamine, condensing agent | Forms N-methyl amide (+13 Da) | Forms ethyl ester (+28 Da) | Linkage differentiation by mass |
| Permethylation | Methyl iodide, base | Stabilized by methylation | Stabilized by methylation | Overall signal enhancement and stabilization |
Glycan Microarray Technology
Glycan microarrays are powerful tools for investigating the interactions between carbohydrates and proteins, offering high-throughput analysis with minimal sample consumption. nih.govfrontiersin.org These platforms consist of a library of glycans immobilized on a solid support, which can then be probed with fluorescently labeled proteins, antibodies, or even whole viruses to identify binding events. frontiersin.org
Array Design and Printing for Interaction Studies
The design and fabrication of a glycan microarray for studying interactions with this compound involve several critical considerations to ensure the accurate presentation of the glycan and the sensitivity of the assay.
Glycan Presentation: this compound, like other glycans, can be chemically synthesized with a linker arm at its reducing end. This linker facilitates covalent attachment to the microarray surface and presents the glycan in a manner that mimics its natural orientation on the cell surface, making it accessible for interactions.
Surface Chemistry: The choice of surface chemistry on the microarray slide is crucial for efficient and stable immobilization. N-hydroxysuccinimide (NHS)-ester activated glass slides are commonly used, as they react with the amine group of the linker to form a stable amide bond. nih.gov The density of the printed glycans can significantly influence the detection of low-affinity interactions. nih.gov
Printing Conditions: The printing buffer and environmental conditions during the printing process can affect the quality of the microarray. For instance, the addition of polyethylene glycol (PEG) 400 to the printing buffer can enhance the sensitivity of binding assays. nih.gov Robotic microarrayers are used to print nanoliter volumes of the glycan solution onto the slide in an ordered array.
A representative design for a glycan microarray that includes this compound would involve its inclusion alongside a panel of other relevant sialylated and non-sialylated glycans. This allows for the assessment of binding specificity. The table below illustrates a hypothetical section of such a microarray layout.
| Position | Glycan Structure | Linkage Type | Concentration (µM) |
| A1 | This compound | α2,3 | 100 |
| A2 | This compound | α2,6 | 100 |
| B1 | Asialo-tetraose type 2 | - | 100 |
| B2 | Sialyl Lewis X | α2,3 | 100 |
| C1 | 3'-Sialyllactose | α2,3 | 100 |
| C2 | 6'-Sialyllactose | α2,6 | 100 |
This table is for illustrative purposes and represents a simplified section of a larger glycan microarray.
Detection and Quantification of Glycan-Binding Events
Once the microarray is printed, it is incubated with a fluorescently labeled sample containing the glycan-binding protein (GBP) of interest. Unbound proteins are washed away, and the array is scanned with a fluorescence scanner to detect spots where binding has occurred.
Detection: The intensity of the fluorescent signal at each spot is proportional to the amount of bound protein. Plant lectins with known sialic acid linkage preferences, such as Sambucus nigra agglutinin (SNA) for α2,6-linkages and Maackia amurensis leukoagglutinin (MAL-I) for α2,3-linkages, are often used as positive controls to validate the proper presentation of sialylated glycans on the array. frontiersin.orgnih.govnih.gov
Quantification: The fluorescent signals are quantified using specialized software. The data is typically presented as a heatmap, where the color intensity represents the strength of the interaction. nih.gov This allows for a rapid visual assessment of the binding profile. For more detailed analysis, the relative fluorescence units (RFUs) can be plotted to compare the binding affinity of the protein to different glycans on the array.
The results from a hypothetical binding experiment with a protein that specifically recognizes this compound with an α2,3-linkage are shown in the table below.
| Glycan | Linkage | Average RFU | Standard Deviation |
| This compound | α2,3 | 55,000 | 2,500 |
| This compound | α2,6 | 5,000 | 500 |
| Asialo-tetraose type 2 | - | 1,200 | 300 |
| Sialyl Lewis X | α2,3 | 15,000 | 1,200 |
| 3'-Sialyllactose | α2,3 | 25,000 | 1,800 |
| 6'-Sialyllactose | α2,6 | 4,500 | 450 |
This table represents hypothetical data from a glycan microarray experiment, demonstrating specific binding to α2,3-linked this compound.
Spectroscopic and Structural Analysis (excluding basic identification)
Beyond initial identification, advanced spectroscopic techniques are essential for the detailed structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of oligosaccharides in solution. researchgate.net It provides information on the primary structure, including the monosaccharide composition, anomeric configurations (α or β), linkage positions, and the sequence of residues. researchgate.net
For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its structure.
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number and type of sugar residues. The anomeric proton signals, which resonate in a distinct region of the spectrum, are particularly informative for determining the number of monosaccharides and their anomeric configurations.
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the assignment of all the proton resonances for each monosaccharide.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a sugar residue, which is useful for resolving overlapping signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the linkage positions between monosaccharides. It shows correlations between protons and carbons that are two or three bonds apart, providing evidence for the glycosidic linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which helps to confirm the sequence of monosaccharides and the conformation of the oligosaccharide.
The chemical shifts of specific protons and carbons are highly sensitive to their chemical environment. nih.govnih.gov For instance, the chemical shifts of the H3 protons of sialic acid are indicative of the linkage type (α2,3 or α2,6). nih.govnih.gov The following table shows expected ¹H NMR chemical shifts for key structural reporter groups in this compound.
| Residue | Proton | Expected Chemical Shift (ppm) | Structural Information |
| Neu5Ac | H3ax | ~1.80 | Sialic acid presence |
| Neu5Ac | H3eq | ~2.75 | Sialic acid presence and linkage |
| Gal | H1 | ~4.4-4.6 | Galactose presence and linkage |
| GlcNAc | H1 | ~4.6-4.8 | N-acetylglucosamine presence |
| Gal | H1 | ~4.4-4.5 | Second galactose presence |
| Glc | H1 (α/β) | ~5.2 / ~4.6 | Reducing end glucose |
This table provides representative ¹H NMR chemical shift ranges for key protons in a sialylated tetraose structure. Actual values can vary based on experimental conditions.
Glycomic Profiling and Quantification
Glycomic profiling aims to identify and quantify the complete set of glycans (the glycome) in a biological sample. Various analytical techniques are employed to analyze the complex mixture of glycans released from glycoproteins.
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of glycomic analysis due to its high sensitivity and resolution. mq.edu.au
Glycan Release and Labeling: N-glycans, including this compound, are typically released from glycoproteins enzymatically using PNGase F. The released glycans are then labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB) or procainamide, to enhance their detection by fluorescence and ionization efficiency in MS. nih.gov
LC-MS Analysis: The labeled glycans are separated by liquid chromatography, often using HILIC (Hydrophilic Interaction Liquid Chromatography) or porous graphitized carbon (PGC) columns, which can separate isomers. nih.govucdavis.edu The separated glycans are then analyzed by mass spectrometry.
Full Scan MS: This provides the mass-to-charge ratio (m/z) of the intact glycans, allowing for the determination of their monosaccharide composition.
Tandem MS (MS/MS): In this mode, specific glycan ions are fragmented, and the resulting fragment ions provide information about the sequence and linkage of the monosaccharides. ucdavis.edu
In a glycomic profile of a sample containing this compound, it would be identified by its characteristic retention time and m/z value. Its structure would be confirmed by the fragmentation pattern in the MS/MS spectrum.
Quantification of this compound in a complex biological sample can be achieved through several methods:
Relative Quantification: This is often performed by comparing the peak area of the glycan of interest to the total area of all glycan peaks in the chromatogram. This provides the relative abundance of the glycan.
Absolute Quantification: For absolute quantification, a known amount of a stable isotope-labeled internal standard with the same structure as this compound is added to the sample. The ratio of the peak areas of the native and labeled glycan in the mass spectrum allows for precise quantification.
The table below shows a hypothetical glycomic profile of a human serum sample, highlighting the relative abundance of this compound.
| Glycan Structure | Monosaccharide Composition | Relative Abundance (%) |
| Disialylated biantennary | Hex5HexNAc4Neu5Ac2 | 25 |
| Monosialylated biantennary | Hex5HexNAc4Neu5Ac1 | 15 |
| This compound | Hex3HexNAc1Neu5Ac1 | 5 |
| Asialo-biantennary | Hex5HexNAc4 | 10 |
| High-mannose (Man5) | Hex7HexNAc2 | 8 |
| Other glycans | - | 37 |
This table represents a simplified, hypothetical glycomic profile to illustrate the relative quantification of this compound.
Synthetic Approaches for Research Purposes
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an efficient route to complex oligosaccharides like Sialylated tetraose type 2. This approach minimizes the need for extensive protecting group manipulations inherent in purely chemical synthesis.
Multi-Enzyme Cascade Reactions
One-pot multi-enzyme (OPME) cascade reactions have emerged as a powerful strategy for the synthesis of sialylated oligosaccharides. nih.govrsc.orgnih.gov This method involves the simultaneous use of multiple enzymes in a single reaction vessel to build the oligosaccharide chain step-by-step from simpler precursors. For the synthesis of a structure analogous to this compound, a cascade could be designed involving a sequence of glycosyltransferases.
The synthesis would typically start with a suitable acceptor molecule, such as a galactose derivative. A β-1,3-N-acetylglucosaminyltransferase would first be used to add an N-acetylglucosamine (GlcNAc) residue. Subsequently, a β-1,4-galactosyltransferase would attach a galactose unit. The final step would involve the action of an α-2,3-sialyltransferase to cap the chain with N-acetylneuraminic acid (Neu5Ac). A key advantage of the OPME system is the in situ generation and recycling of expensive sugar nucleotides, which are the donor substrates for glycosyltransferases. This is achieved by including enzymes for sugar nucleotide synthesis and regeneration in the reaction mixture.
Table 1: Key Enzymes in a Potential Multi-Enzyme Cascade for this compound Synthesis
| Enzyme Class | Specific Function | Donor Substrate | Acceptor Substrate |
| β-1,3-N-acetylglucosaminyltransferase | Addition of GlcNAc in a β-1,3 linkage | UDP-GlcNAc | Galactose derivative |
| β-1,4-galactosyltransferase | Addition of Gal in a β-1,4 linkage | UDP-Gal | GlcNAcβ1-3Gal derivative |
| α-2,3-sialyltransferase | Addition of Neu5Ac in an α-2,3 linkage | CMP-Neu5Ac | Galβ1-4GlcNAcβ1-3Gal |
| Pyrophosphorylase | Synthesis of sugar nucleotides | UTP/CTP + Sugar-1-phosphate | - |
| Kinase | Phosphorylation of monosaccharides | ATP + Monosaccharide | - |
Engineered Cell-Based Systems
Engineered microbial cells, particularly Escherichia coli, have been developed as whole-cell catalysts for the production of complex oligosaccharides, including sialylated human milk oligosaccharides (HMOs). nih.gov This approach involves genetically modifying the host organism to express the necessary glycosyltransferases and enzymes for the biosynthesis of the required sugar nucleotide donors.
For the production of this compound, an E. coli strain could be engineered to express the specific β-1,3-N-acetylglucosaminyltransferase, β-1,4-galactosyltransferase, and α-2,3-sialyltransferase. The host's metabolic pathways can also be manipulated to enhance the intracellular pools of precursor molecules like UDP-GlcNAc, UDP-Gal, and CMP-Neu5Ac. The oligosaccharide is synthesized intracellularly and can then be extracted and purified. This method offers the potential for large-scale, cost-effective production.
Chemical Synthesis Strategies
The complete chemical synthesis of a complex oligosaccharide like this compound is a formidable task that requires a sophisticated strategy involving the careful selection and manipulation of protecting groups to control the stereochemistry and regioselectivity of glycosylation reactions.
The synthesis would involve the preparation of four monosaccharide building blocks: a sialic acid donor, a galactose donor, an N-acetylglucosamine donor/acceptor, and a galactose acceptor at the reducing end. Each building block must be appropriately protected, leaving only one hydroxyl group available for glycosylation at each step. The choice of protecting groups is critical, as they must be stable under the conditions of glycosylation and selectively removable for the subsequent step. For instance, benzyl ethers are often used for permanent protection, while esters like acetates or benzoates can be used for temporary protection.
The assembly of the tetrasaccharide would proceed in a stepwise manner, forming the glycosidic linkages one by one. The stereochemical outcome of each glycosylation is a major challenge and is influenced by factors such as the nature of the protecting group at the C-2 position of the donor, the reactivity of the acceptor hydroxyl group, and the reaction conditions. Finally, a global deprotection step is required to remove all protecting groups to yield the target this compound.
Preparation of Functionalized this compound Derivatives
To facilitate the use of this compound in biological research, it is often necessary to attach a functional tag, such as biotin (B1667282) for affinity studies or a fluorescent label for imaging and detection.
Biotinylation for Affinity Studies
Biotin is a high-affinity ligand for streptavidin and avidin (B1170675), and this interaction is widely exploited in biological assays. This compound can be biotinylated by introducing a linker arm at its reducing end. This is typically achieved by first synthesizing the oligosaccharide with a reactive functional group, such as an amine or an azide, at the anomeric position. This functionalized oligosaccharide is then reacted with an activated biotin derivative, for example, an N-hydroxysuccinimide (NHS) ester of biotin. The linker arm is important to minimize steric hindrance and ensure that the biotin moiety is accessible for binding to streptavidin.
Table 2: Common Strategies for Biotinylation of Oligosaccharides
| Linker Type | Functional Group on Oligosaccharide | Activated Biotin Derivative |
| Amine-reactive | Primary amine | Biotin-NHS ester |
| Click chemistry | Azide | Alkyne-biotin |
| Click chemistry | Alkyne | Azide-biotin |
Fluorescent Labeling for Imaging and Detection
Fluorescent labeling enables the visualization and quantification of this compound in various applications, including cell imaging, flow cytometry, and glycan arrays. rndsystems.comnih.gov Similar to biotinylation, fluorescent dyes can be attached to the reducing end of the oligosaccharide via a linker arm. A common method is reductive amination, where the reducing end of the oligosaccharide is reacted with an amine-containing fluorescent dye, such as 2-aminobenzamide (2-AB) or 2-aminopyridine (2-AP), in the presence of a reducing agent.
Alternatively, fluorescently labeled sialic acid precursors can be used in the chemoenzymatic synthesis of the tetraose. For example, a CMP-sialic acid derivative carrying a fluorescent tag can be used as the donor substrate for the sialyltransferase, directly incorporating the label into the final product. rndsystems.com
Table 3: Examples of Fluorescent Labels for Oligosaccharides
| Fluorescent Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 2-Aminobenzamide (2-AB) | 330 | 420 |
| 2-Aminopyridine (2-AP) | 310 | 375 |
| Fluorescein | 494 | 521 |
| Cyanine dyes (e.g., Cy3, Cy5) | Variable (e.g., 550 for Cy3) | Variable (e.g., 570 for Cy3) |
Click Chemistry Compatible Modifications (e.g., Azide, Alkyne, DBCO)
For advanced research applications, "this compound" can be chemically modified to incorporate bioorthogonal functionalities, enabling its use in click chemistry reactions. These modifications allow for the specific and efficient labeling of the oligosaccharide with reporter molecules such as fluorophores or biotin, or for its immobilization onto surfaces for interaction studies. The most common modifications involve the introduction of an azide, an alkyne, or a dibenzocyclooctyne (DBCO) group.
The synthesis of these modified tetraoses often employs a chemoenzymatic approach, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. In a typical strategy, a modified monosaccharide precursor bearing the desired click chemistry handle is first synthesized chemically. This functionalized monosaccharide is then enzymatically incorporated into the growing oligosaccharide chain by specific glycosyltransferases.
Azide Modification:
An azide group can be introduced into the sialic acid residue of the tetraose. A common method involves the chemical synthesis of an azide-modified N-acetylmannosamine (ManNAc) precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). This precursor can then be utilized by the cell's sialic acid biosynthesis pathway or in vitro enzymatic reactions to generate the corresponding azide-modified sialic acid donor, CMP-SiaNAz. Subsequent enzymatic sialylation of a suitable lacto-N-triose II acceptor using a sialyltransferase will yield the azide-functionalized this compound.
Alternatively, an azide group can be introduced at the reducing end of the tetraose by chemical methods. For instance, the reducing end can be converted to an amino group via reductive amination, which can then be further reacted with an azide-containing activated ester.
Alkyne Modification:
Similar to azide modification, an alkyne group can be incorporated into the sialic acid residue. A propargyl group, for example, can be chemically attached to the N-acetyl group of ManNAc to create N-propargyloxycarbonyl-mannosamine (ManNPoc). This alkyne-modified precursor is then used in enzymatic synthesis to produce the alkyne-functionalized this compound.
Another approach is to introduce an alkyne-containing linker at the reducing end of the oligosaccharide. This can be achieved by reacting the reducing end with an alkyne-functionalized amine or hydrazine derivative.
DBCO Modification:
Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts rapidly with azides in a copper-free click reaction, which is highly advantageous for biological applications as it avoids the cytotoxicity of copper catalysts. DBCO can be introduced into this compound through an amine-reactive DBCO-NHS ester. This requires the prior introduction of an amino group on the oligosaccharide, typically at the reducing end using a linker with a terminal amine. The amino-functionalized tetraose is then reacted with the DBCO-NHS ester to yield the final DBCO-modified product.
The successful synthesis of these modified this compound derivatives provides valuable tools for a wide range of biological studies, including the investigation of glycan-protein interactions, cell surface glycan imaging, and the development of targeted drug delivery systems.
| Modification | Precursor Example | Method of Incorporation |
| Azide | N-azidoacetylmannosamine (ManNAz) | Chemoenzymatic synthesis |
| Alkyne | N-propargyloxycarbonyl-mannosamine (ManNPoc) | Chemoenzymatic synthesis |
| DBCO | Amino-functionalized tetraose + DBCO-NHS ester | Chemical conjugation |
Conjugation to Carrier Proteins (e.g., BSA, HSA, KLH)
To enhance the immunogenicity of this compound for antibody production or to facilitate its use in various immunoassays, the oligosaccharide is often covalently conjugated to a larger carrier protein. Commonly used carrier proteins include Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), and Keyhole Limpet Hemocyanin (KLH). Several chemical methods are available for the conjugation of oligosaccharides to proteins, with the choice of method often depending on the functional groups available on the oligosaccharide and the desired linkage chemistry.
Reductive Amination:
Reductive amination is a widely used method for conjugating reducing sugars to proteins. The open-ring form of the reducing end of this compound possesses an aldehyde group that can react with the primary amino groups of lysine (B10760008) residues on the surface of the carrier protein to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.
The reaction is typically carried out in a slightly alkaline buffer (pH 8-9) to facilitate the nucleophilic attack of the amine on the aldehyde. The degree of substitution (the number of oligosaccharide molecules per protein molecule) can be controlled by adjusting the molar ratio of the reactants.
Squaric Acid Chemistry:
Squaric acid chemistry provides an alternative method for conjugating aminated oligosaccharides to proteins. In this two-step process, an oligosaccharide that has been functionalized with a primary amine linker is first reacted with a dialkyl squarate, such as diethyl squarate, at a slightly basic pH. This reaction forms a stable squarate monoamide monoester intermediate.
In the second step, the carrier protein is added to the reaction mixture at a higher pH (typically pH 9-9.5). The amino groups of the lysine residues on the protein then displace the ester group of the squarate intermediate to form a stable squaramide linkage. This method offers good control over the conjugation reaction and often results in high yields.
Maleimide Chemistry:
If the this compound is modified to contain a thiol group, it can be conjugated to a carrier protein that has been activated with a maleimide functionality. Carrier proteins can be functionalized with maleimide groups by reacting them with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The thiol-modified oligosaccharide is then added and reacts specifically with the maleimide groups on the protein to form a stable thioether bond. This method is highly specific and efficient.
The choice of carrier protein can influence the immunogenicity and solubility of the resulting glycoconjugate. KLH is generally considered more immunogenic than BSA or HSA and is often the preferred carrier for antibody production.
| Carrier Protein | Common Conjugation Chemistries | Key Features |
| BSA (Bovine Serum Albumin) | Reductive amination, Squaric acid chemistry | High solubility, well-characterized, readily available. |
| HSA (Human Serum Albumin) | Reductive amination, Squaric acid chemistry | Similar to BSA, but of human origin, which can be important for certain applications. |
| KLH (Keyhole Limpet Hemocyanin) | Maleimide chemistry, Glutaraldehyde crosslinking | Highly immunogenic, large protein complex, can sometimes have solubility issues. |
Advanced Research Applications and Future Perspectives
Development of Glycan-Based Probes and Tools
The unique structure of sialylated tetraose type 2 has led to its development as a molecular probe to investigate biological systems. Through chemical synthesis, this glycan can be functionalized with a variety of tags and linkers, enabling its use in a wide range of research applications. These modifications allow for the detection and tracking of interactions between this compound and its binding partners, such as lectins and antibodies.
Common functionalizations of this compound include the addition of terminal azide, amine, or alkyne groups. elicityl-oligotech.comelicityl-oligotech.com These reactive handles facilitate the conjugation of the glycan to various reporter molecules, surfaces, and carrier proteins through well-established bioorthogonal ligation chemistries. For instance, this compound can be linked to biotin (B1667282) for use in streptavidin-based detection systems or to fluorescent dyes like fluorescein for direct visualization in cellular imaging experiments. elicityl-oligotech.comelicityl-oligotech.com
Furthermore, this compound has been grafted onto polyacrylamide (PAA) backbones. elicityl-oligotech.comelicityl-oligotech.com These glycan-PAA conjugates can be immobilized on solid supports, such as ELISA plates, to create glycan arrays. elicityl-oligotech.com These arrays are powerful tools for high-throughput screening of glycan-binding proteins and for characterizing the specificity of these interactions. The development of fluorescently labeled sialyl-lactotetraosylceramide probes has also been reported for studying the behavior of gangliosides in cell plasma membranes using single-molecule imaging. nih.govrsc.orgresearchgate.net
The synthesis of a series of sialyl-α-(2→3)-neolactotetraose derivatives containing different forms of sialic acid has been accomplished to serve as molecular probes for elucidating the substrate specificity of human α1,3-fucosyltransferases. researchgate.net These probes are instrumental in dissecting the intricate details of glycosyltransferase activity and in understanding the biosynthesis of complex glycans. researchgate.net
Table 1: Functionalizations of this compound for Probe Development
| Functional Group | Linker Type | Potential Application |
|---|---|---|
| Azide | Linker-N3 A, Linker-N3 B | Click chemistry for conjugation to alkyne-modified molecules |
| Amine | Linker-NH2 A, Linker-NH2 B, Linker-NH2 C, Linker-NH2 D | Amide bond formation for conjugation to activated carboxylic acids |
| Alkyne | Linker-CΞCH A | Click chemistry for conjugation to azide-modified molecules |
| Biotin | Linker-BT A, Linker-BT B, Linker-BT C | Avidin (B1170675)/streptavidin-based detection and purification |
| Fluorescein | Linker-FLUO A | Fluorescence-based detection and imaging |
| Maleimide | Linker-MAL A | Thiol-maleimide coupling for conjugation to cysteine-containing peptides/proteins |
Computational Modeling and Simulation of Interactions (e.g., Molecular Dynamics)
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the conformational dynamics and interactions of this compound at an atomic level. nih.govnih.govnih.gov These simulations provide insights that are often difficult to obtain through experimental methods alone, helping to elucidate the structural basis of molecular recognition events. nih.govresearchgate.net
One significant area of research has been the use of explicit solvent MD simulations to study the interaction between sialoglycans, including sialyllacto-N-tetraose, and viral proteins. portlandpress.com For example, simulations have been used to analyze the binding of sialylated glycans to the second sialic acid-binding site of influenza A virus neuraminidase. portlandpress.com These studies can characterize the binding specificity towards different types of glycan receptors and identify key amino acid residues involved in the interaction. portlandpress.com Such detailed understanding of the molecular recognition features is crucial for understanding viral pathogenesis and for the rational design of antiviral therapies. nih.gov
MD simulations are also employed to explore the conformational landscape of sialylated oligosaccharides in solution. nih.govresearchgate.netmdpi.com The flexibility of the glycosidic linkages in this compound gives rise to a range of possible three-dimensional structures. mdpi.com By simulating the behavior of these molecules over time, researchers can identify preferred conformations and understand how these are influenced by factors such as solvent and interactions with other molecules. nih.govresearchgate.netmdpi.com This information is vital for interpreting experimental data from techniques like NMR spectroscopy and for building accurate models of glycan-protein complexes. nih.govresearchgate.netmdpi.com
The combination of MD simulations with experimental data from NMR spectroscopy can provide quantitative structural information on sialic acid linkages. nih.govresearchgate.netmdpi.com This integrated approach allows for the validation of force fields used in simulations and the generation of conformational ensembles that are consistent with experimental observations. nih.govresearchgate.net
Applications in In Vitro and Ex Vivo Mechanistic Studies
This compound and related sialylated oligosaccharides are frequently used in in vitro and ex vivo studies to unravel their roles in various biological processes. These studies provide a controlled environment to investigate the mechanisms by which these glycans exert their effects.
In vitro studies have demonstrated the ability of sialylated human milk oligosaccharides (HMOs), a class of molecules that includes this compound, to modulate immune responses. For instance, they have been shown to reduce the rolling and adhesion of leukocytes to endothelial cells activated with tumor necrosis factor-alpha (TNF-alpha). nih.gov This suggests a potential role in regulating inflammatory processes. nih.gov Furthermore, sialylated HMOs can decrease the adhesion of pathogenic bacteria, such as enteropathogenic E. coli (EPEC), to intestinal epithelial cells. nih.gov This anti-adhesive effect is a key mechanism by which these oligosaccharides may protect against infections. nih.gov
Sialylated variants of lacto-N-tetraose have been specifically shown to exhibit antimicrobial and antibiofilm activities against Group B Streptococcus in in vitro assays. nih.govresearchgate.net These studies indicate that the antimicrobial action may be due to an increase in the permeability of the bacterial cell. researchgate.net
Ex vivo research has further substantiated the immunomodulatory functions of sialylated oligosaccharides. For example, they have been observed to reduce the formation of platelet-neutrophil complexes, which are involved in inflammatory and thrombotic events. nih.gov
Moreover, in vitro studies have shown that the addition of 3'-sialyllactose (a related sialylated oligosaccharide) can decrease the expression of certain glycosyltransferases in Caco-2 cells, leading to a reduction in cell surface sialylation and consequently inhibiting the adhesion of EPEC. nih.gov
Table 2: Summary of In Vitro and Ex Vivo Mechanistic Studies
| Study Type | Model System | Finding | Potential Implication |
|---|---|---|---|
| In Vitro | Human leukocytes and endothelial cells | Reduced leukocyte rolling and adhesion | Anti-inflammatory effects |
| In Vitro | Caco-2 intestinal epithelial cells | Decreased adhesion of enteropathogenic E. coli | Protection against bacterial infections |
| In Vitro | Group B Streptococcus | Antimicrobial and antibiofilm activity | Potential as a novel antimicrobial agent |
| Ex Vivo | Human peripheral blood | Reduced formation of platelet-neutrophil complexes | Modulation of inflammatory and thrombotic responses |
Elucidation of Glycosylation Patterns and Biological Significance
The structure and linkage of sialic acids, such as in this compound, are critical determinants of their biological function. Glycosylation patterns, including the type of sialic acid linkage (e.g., α2,3 or α2,6), can vary significantly between different tissues and developmental stages, and alterations in these patterns are often associated with disease. nih.govnih.gov
The biological significance of this compound and other sialylated glycans lies in their role as recognition motifs for a wide array of glycan-binding proteins. For example, the species specificity of influenza A virus is linked to its differential binding to sialic acids with either α2,3 or α2,6 linkages on host cell surface glycoconjugates. nih.gov The presence of specific sialylated structures on the cell surface can therefore determine susceptibility to infection.
In the context of development, the expression levels and linkage types of sialylated N-glycans have been shown to change dramatically. nih.gov For instance, during brain development in mice, there is a shift in the type of sialic acid linkage from α2,6- to α2,3- on certain N-glycans. nih.gov This highlights the tightly regulated nature of glycosylation and suggests that specific sialylated structures are required for different stages of neural development. nih.gov
Aberrant sialylation is a well-established hallmark of cancer. nih.gov An increase in the expression of α2,3- and/or α2,6-sialylated glycotopes on N- and/or O-glycans is associated with cancerogenesis and metastasis. nih.gov The analysis of sialylation patterns, therefore, has significant potential for the development of cancer biomarkers and targeted therapies.
Tandem mass spectrometry is a powerful technique for characterizing the fragmentation patterns of sialylated oligosaccharides, which can help in distinguishing between isomers with different sialic acid linkages. nih.gov This level of structural detail is crucial for correlating specific glycosylation patterns with biological function.
Role in Glycoscience and Drug Discovery Research (excluding clinical trials)
This compound and other sialic acid-containing glycans play a pivotal role in the field of glycoscience and are increasingly recognized as important targets in drug discovery research. nih.gov Their involvement in a multitude of physiological and pathological processes makes them attractive for the development of novel therapeutic strategies. nih.govnih.govresearchgate.net
In glycoscience, synthetic sialylated oligosaccharides are invaluable tools for studying the enzymes involved in their biosynthesis and degradation, such as sialyltransferases and sialidases. nih.gov By understanding the substrate specificities of these enzymes, researchers can gain insights into the regulation of glycosylation pathways. Chemoenzymatic synthesis approaches have been developed to produce a library of naturally occurring α2-3-linked sialosides, which are valuable probes for biological studies. nih.gov
In the realm of drug discovery, the interactions between sialylated glycans and their binding partners are promising targets for intervention. For example, inhibiting the binding of pathogens to host cell surface sialic acids is a well-established strategy for developing anti-infective agents. nih.gov Sialylated oligosaccharides themselves can act as decoy receptors, competitively inhibiting pathogen attachment. nih.gov
Furthermore, the development of glycan microarrays, which can include this compound, has revolutionized the study of glycan-protein interactions. nih.govfrontiersin.orgnih.gov These high-throughput platforms allow for the rapid screening of large numbers of interactions, facilitating the identification of novel glycan-binding proteins and the characterization of their binding specificities. nih.govfrontiersin.orgnih.gov This information is critical for understanding the biological roles of sialylated glycans and for identifying new drug targets.
Chemically modified sialic acids are also being explored to enhance the binding affinity and selectivity of glycan-based ligands for specific protein targets. nih.gov This approach holds promise for the development of more potent and specific drugs that target glycan-mediated interactions. nih.gov
Q & A
Q. What best practices ensure reproducibility in studies involving this compound?
- Answer : Document synthesis protocols, storage conditions (e.g., -20°C lyophilized, no freeze-thaw cycles), and analytical parameters (e.g., MS collision energy settings) in supplementary materials. Adhere to reporting standards like MIRAGE for glycomics data. Use reference materials (e.g., NIST glycan libraries) for inter-lab calibration .
Data Contradiction & Experimental Design
Q. What factors contribute to conflicting results in studies on this compound’s immunomodulatory effects?
- Answer : Variability in glycan presentation (e.g., conjugate vs. free glycan), host species differences (e.g., human vs. murine immune receptors), and assay sensitivity (e.g., ELISA vs. SPR). Systematic reviews using PRISMA guidelines and standardized glycan arrays (e.g., CFG arrays) minimize bias .
Q. How should researchers design controls to account for nonspecific interactions in this compound binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
